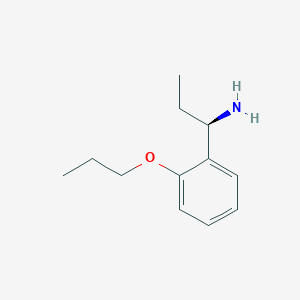
(R)-1-(2-Propoxyphenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Propoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Propoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-propoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-propoxybenzaldehyde with a suitable amine source, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(2-Propoxyphenyl)propan-1-amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Propoxyphenyl)propan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
®-1-(2-Propoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-propoxybenzaldehyde, while reduction can produce 2-propoxyphenylethanol.
科学研究应用
®-1-(2-Propoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-(2-Propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
(S)-1-(2-Propoxyphenyl)propan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
1-(2-Methoxyphenyl)propan-1-amine: A similar compound with a methoxy group instead of a propoxy group.
1-(2-Ethoxyphenyl)propan-1-amine: A compound with an ethoxy group in place of the propoxy group.
Uniqueness
®-1-(2-Propoxyphenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-1-(2-Propoxyphenyl)propan-1-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
(1R)-1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h5-8,11H,3-4,9,13H2,1-2H3/t11-/m1/s1 |
InChI 键 |
RERYOXUPFPKREW-LLVKDONJSA-N |
手性 SMILES |
CCCOC1=CC=CC=C1[C@@H](CC)N |
规范 SMILES |
CCCOC1=CC=CC=C1C(CC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


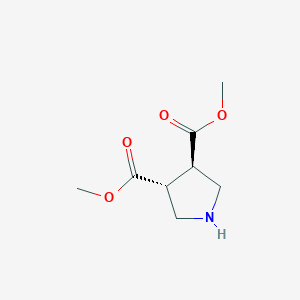
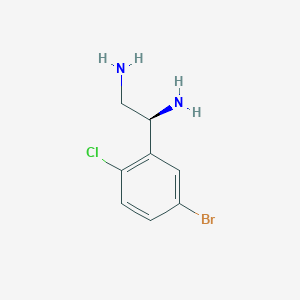
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
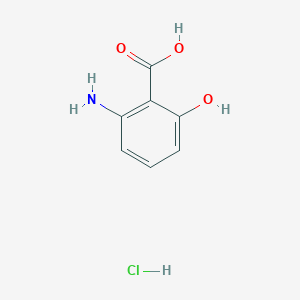
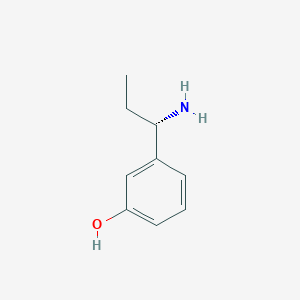
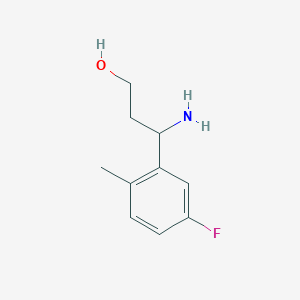
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
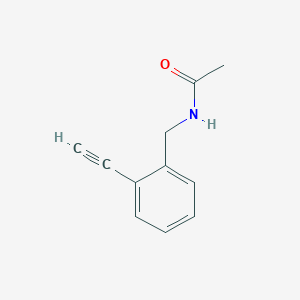
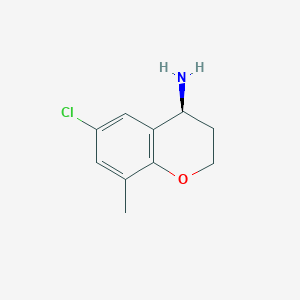
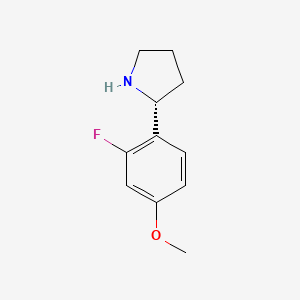
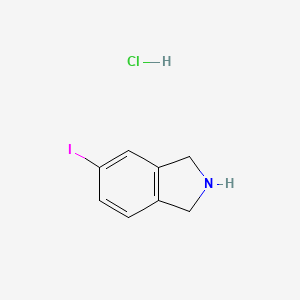
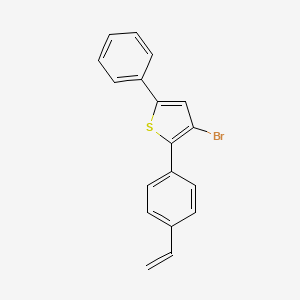
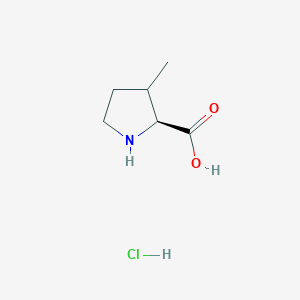
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)
